molecular formula C33H28N2O3S B283971 Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione

Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione

Cat. No. B283971
M. Wt: 532.7 g/mol
InChI Key: KNEBXEYAJYAASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione, also known as DTT or Dithiothreitol, is a reducing agent commonly used in biochemistry and molecular biology. DTT is a small molecule that can break apart disulfide bonds between cysteine residues in proteins and peptides, allowing for the study of protein structure and function.

Mechanism of Action

Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione works by breaking apart disulfide bonds between cysteine residues in proteins and peptides. This occurs through the addition of two electrons to the disulfide bond, which reduces it to two sulfhydryl (SH) groups. This reaction is reversible, and the disulfide bond can be re-formed by the addition of an oxidizing agent.
Biochemical and Physiological Effects
Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione has no known biochemical or physiological effects on its own. However, it can affect the structure and function of proteins and peptides by breaking apart disulfide bonds. This can be both advantageous and limiting for lab experiments, as discussed below.

Advantages and Limitations for Lab Experiments

The ability of Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione to break apart disulfide bonds in proteins and peptides is advantageous for many lab experiments. For example, it can be used to study the structure and function of proteins, as well as to prepare protein samples for electrophoresis. However, the reversible nature of the reaction means that disulfide bonds can reform, which can be limiting for certain experiments. Additionally, Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione can react with other molecules in the sample, which can interfere with downstream applications.

Future Directions

There are several future directions for the use of Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione in scientific research. One area of interest is the development of new reducing agents that are more specific and less reactive than Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione. Additionally, Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione could be used in combination with other reducing agents to achieve specific effects on protein structure and function. Finally, the use of Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione in the preparation of protein samples for mass spectrometry could be further optimized to improve the accuracy and sensitivity of the technique.

Synthesis Methods

Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione can be synthesized by the reaction of thionyl chloride with 2,6-dimethylphenol to form 2,6-dimethylphenyl chlorothionoformate. This intermediate is then reacted with 1,3-diphenyl-3-oxopropylamine to form the corresponding amide. Finally, the amide is reduced with sodium borohydride to yield Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione.

Scientific Research Applications

Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione is commonly used in biochemistry and molecular biology research to reduce disulfide bonds in proteins and peptides. This allows for the study of protein structure and function, as well as the ability to manipulate the protein for various applications. Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione is also used in the preparation of protein samples for electrophoresis, as it can break apart disulfide bonds that may interfere with protein separation.

properties

Molecular Formula

C33H28N2O3S

Molecular Weight

532.7 g/mol

IUPAC Name

1,3-bis(2-methylphenyl)-5-(3-oxo-1,3-diphenylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C33H28N2O3S/c1-22-13-9-11-19-27(22)34-31(37)30(32(38)35(33(34)39)28-20-12-10-14-23(28)2)26(24-15-5-3-6-16-24)21-29(36)25-17-7-4-8-18-25/h3-20,26,30H,21H2,1-2H3

InChI Key

KNEBXEYAJYAASY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3C)C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3C)C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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